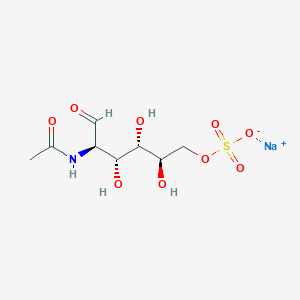
2-(Hydroxymethyl)pyrrolidine-3,4-diol
Descripción general
Descripción
2-(Hydroxymethyl)pyrrolidine-3,4-diol, also known as 2-HMP, is a naturally occurring compound found in various sources such as plants, bacteria, and mammalian tissues. It has been studied extensively due to its potential applications in various fields such as medicine, agriculture, and food industry.
Aplicaciones Científicas De Investigación
Antioxidant Activity
- Application Summary: Pyrrolidine alkaloids, including 2-(Hydroxymethyl)pyrrolidine-3,4-diol, have been found to possess antioxidant activity .
- Methods of Application: The antioxidant activity of these compounds was evaluated using various in vitro assays .
- Results: These compounds showed significant antioxidant activity, suggesting their potential use in the prevention and treatment of diseases associated with oxidative stress .
Antimicrobial Activity
- Application Summary: Some pyrrolidine alkaloids, including 2-(Hydroxymethyl)pyrrolidine-3,4-diol, have shown antimicrobial activity .
- Methods of Application: The antimicrobial activity of these compounds was evaluated against various bacterial and fungal strains .
- Results: These compounds exhibited significant antimicrobial activity, indicating their potential use as antimicrobial agents .
Neurological Effects
- Application Summary: Pyrrolidine alkaloids, including 2-(Hydroxymethyl)pyrrolidine-3,4-diol, have been found to have neurological effects .
- Methods of Application: The neurological effects of these compounds were evaluated using various in vitro and in vivo models .
- Results: These compounds showed significant neurological effects, suggesting their potential use in the treatment of neurological disorders .
Anti-hyperglycemic Activity
- Application Summary: Some pyrrolidine alkaloids, including 2-(Hydroxymethyl)pyrrolidine-3,4-diol, have shown anti-hyperglycemic activity .
- Methods of Application: The anti-hyperglycemic activity of these compounds was evaluated in diabetic animal models .
- Results: These compounds exhibited significant anti-hyperglycemic activity, indicating their potential use in the treatment of diabetes .
Propiedades
IUPAC Name |
2-(hydroxymethyl)pyrrolidine-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEBIHBLFRADNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(N1)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)pyrrolidine-3,4-diol | |
CAS RN |
105990-41-8 | |
| Record name | 1,4-Dideoxy-1,4-imino-D-ribitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039499 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details










Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

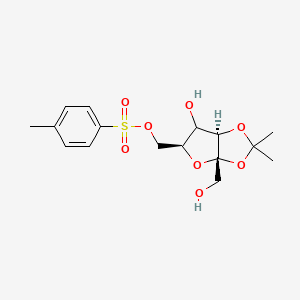
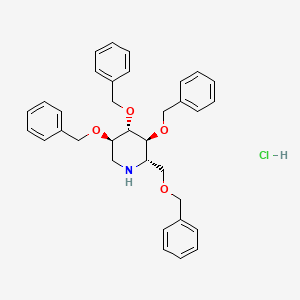

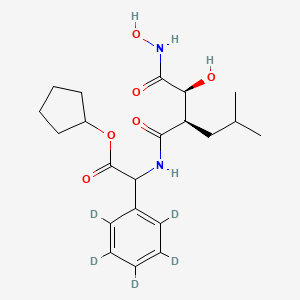
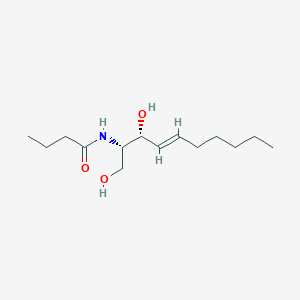

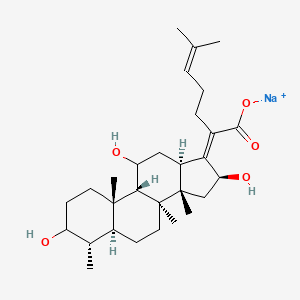
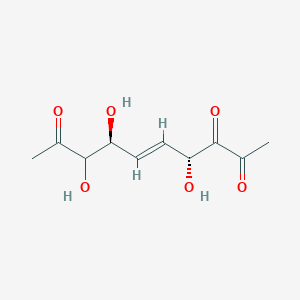

![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol](/img/structure/B1141147.png)
![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)
![(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one](/img/structure/B1141150.png)
